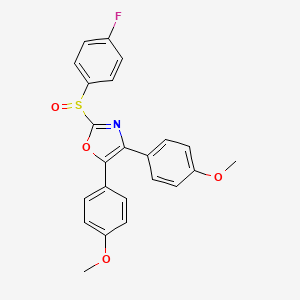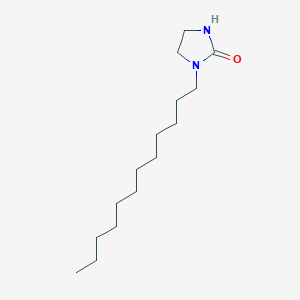
1-Dodecylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecylimidazolidin-2-one is a chemical compound with the molecular formula C15H30N2O. It is a member of the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds. This method typically requires a catalyst and proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring . Another method involves the diamination of olefins, where the olefin reacts with a diamine in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Dodecylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Research into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals is ongoing.
Wirkmechanismus
The mechanism of action of 1-Dodecylimidazolidin-2-one primarily involves its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where the compound can help solubilize and transport hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the transport and stabilization of various molecules.
Vergleich Mit ähnlichen Verbindungen
1-Dodecylimidazolidin-2-one can be compared with other imidazolidinone derivatives and surfactants:
Eigenschaften
CAS-Nummer |
85248-48-2 |
|---|---|
Molekularformel |
C15H30N2O |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
1-dodecylimidazolidin-2-one |
InChI |
InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15(17)18/h2-14H2,1H3,(H,16,18) |
InChI-Schlüssel |
JLROHKGOOKAOGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


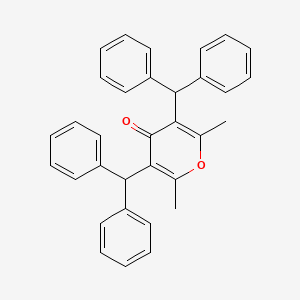
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)

![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
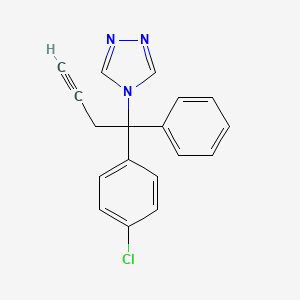

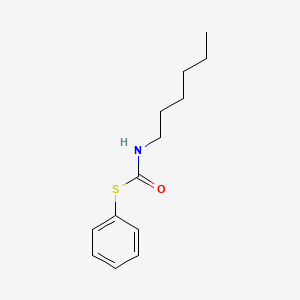
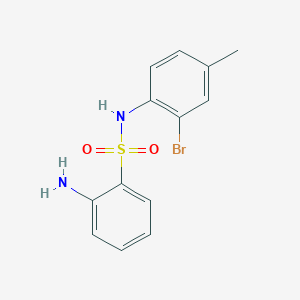
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
